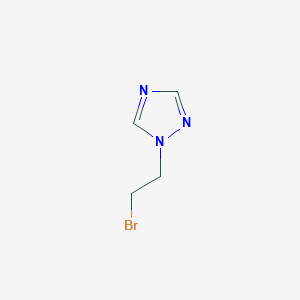

1-(2-Bromoethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBNLOPLTPPUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethyl)-1H-1,2,4-triazole

CAS Number: 783262-04-4

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-1H-1,2,4-triazole, a key building block in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role as a precursor to pharmacologically active molecules.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted at the N1 position with a bromoethyl group. This bifunctional nature, possessing both a reactive bromine atom and the versatile triazole core, makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

| Property | This compound | This compound hydrobromide |

| CAS Number | 783262-04-4[1] | 94614-63-8[2] |

| Molecular Formula | C₄H₆BrN₃[1] | C₄H₇Br₂N₃ |

| Molecular Weight | 176.01 g/mol [1] | 256.93 g/mol [2] |

| Purity (Typical) | ≥98%[1] | ≥95%[2] |

| SMILES | C(CN1C=NC=N1)Br[1] | C1=NN(C=N1)CCBr.Br |

| Topological Polar Surface Area (TPSA) | 30.71 Ų[1] | Not available |

| logP (Predicted) | 0.673[1] | 0.48[2] |

| Hydrogen Bond Acceptors | 3[1] | 3 |

| Hydrogen Bond Donors | 0[1] | 1 |

| Rotatable Bonds | 2[1] | 2 |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 1H-1,2,4-triazole with an excess of 1,2-dibromoethane. A critical aspect of this synthesis is controlling the regioselectivity to favor the formation of the N1-substituted isomer over the N4-substituted isomer. The use of a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to promote the formation of the desired N1-alkylated product.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

1H-1,2,4-triazole

-

1,2-dibromoethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, add DBU (1.1 equivalents) dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure the formation of the triazole anion.

-

Add a solution of 1,2-dibromoethane (3.0 equivalents) in anhydrous THF dropwise to the reaction mixture. The use of excess 1,2-dibromoethane helps to minimize the formation of the bis-alkylated product.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated DBU hydrobromide salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as the major product.

Expected Yield and Purity:

Yields for this type of reaction can vary, but are generally in the range of 60-80%. The purity of the final product after chromatography is expected to be ≥98%.

Role in Drug Development and Signaling Pathways

While this compound itself is not known to possess significant biological activity, it serves as a crucial intermediate for the synthesis of a wide array of pharmacologically active compounds. The 1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry, found in numerous drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory agents.

The primary mechanism of action for many 1,2,4-triazole-based antifungal drugs, such as fluconazole and itraconazole, is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption of ergosterol synthesis leads to increased fungal cell membrane permeability and ultimately, cell death.

References

Technical Guide: Physical Properties of 1-(2-Bromoethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of biologically active molecules. Understanding the physical properties of this compound is fundamental for its application in synthesis, formulation, and as a building block for more complex molecules. This technical guide provides a summary of the available physical and computational data for this compound and outlines general experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in published literature, a compilation of its known properties from chemical suppliers and computational models is presented below. A Safety Data Sheet (SDS) for the compound describes it as a colorless to tan liquid; however, it explicitly states that the melting and boiling points have not been determined.

Summary of Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN₃ | ChemScene[1] |

| Molecular Weight | 176.01 g/mol | ChemScene[1] |

| Physical Form | Colorless to tan liquid | Accela ChemBio Inc. |

| Melting Point | Not determined | Accela ChemBio Inc. |

| Boiling Point | Not determined | Accela ChemBio Inc. |

| Purity | ≥98% | ChemScene[1] |

| CAS Number | 783262-04-4 | ChemScene[1] |

Computational Data (Predicted)

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 30.71 Ų | ChemScene[1] |

| LogP | 0.673 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not available, the following are detailed, generalized methodologies for determining the key physical properties of a similar organic compound.

Melting Point Determination (for solid compounds)

-

Apparatus: Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Procedure:

-

A small, dry sample of the crystalline compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

Boiling Point Determination

-

Apparatus: Distillation apparatus consisting of a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature, at a given atmospheric pressure, is the boiling point. For greater accuracy, the pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

Density Measurement

-

Apparatus: Pycnometer (a specific volume glass flask) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed.

-

The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference

-

Solubility Determination

-

Procedure (Qualitative):

-

A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solute dissolves completely, partially, or not at all. This can be repeated with various polar and non-polar solvents.

-

-

Procedure (Quantitative - Shake-Flask Method):

-

An excess amount of the solid or liquid solute is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove undissolved solute.

-

The concentration of the solute in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound are documented, the following diagrams illustrate a general synthetic route and the logical flow of the available data.

Caption: General synthetic pathway for this compound.

Caption: Logical relationship of available data for the target compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-(2-Bromoethyl)-1H-1,2,4-triazole

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a versatile intermediate in the development of novel therapeutic agents. The 1,2,4-triazole moiety is a cornerstone in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3][4][5]

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring N-substituted with a bromoethyl group. This bromoethyl moiety serves as a reactive handle, making the molecule a valuable precursor for further chemical modifications.[1]

Structural Information

-

IUPAC Name: this compound

-

Structure: The molecule consists of a 1,2,4-triazole ring where the hydrogen at the N1 position is replaced by a 2-bromoethyl group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrobromide salt.

| Property | Value | Source |

| CAS Number | 783262-04-4 | [6] |

| Molecular Formula | C₄H₆BrN₃ | [6][7] |

| Molecular Weight | 176.01 g/mol | [6] |

| SMILES | C(CN1C=NC=N1)Br | [6] |

| InChI | InChI=1S/C4H6BrN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | [7] |

| InChIKey | ZVBNLOPLTPPUHW-UHFFFAOYSA-N | [7] |

| Topological Polar Surface Area (TPSA) | 30.71 Ų | [6] |

| LogP (Predicted) | 0.673 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 2 | [6] |

| Purity (Typical) | ≥98% | [6] |

Note: Data for the hydrobromide salt (CAS: 94614-63-8) includes a molecular weight of 257 g/mol .[8]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the direct alkylation of 1H-1,2,4-triazole with an excess of a two-carbon electrophile containing two leaving groups, typically 1,2-dibromoethane.

Synthesis Pathway: Alkylation of 1H-1,2,4-triazole

The alkylation of the 1,2,4-triazole ring is a challenging reaction due to the presence of three nucleophilic nitrogen atoms (N1, N2, and N4), which can lead to a mixture of regioisomers.[9][10] The reaction typically yields the N1- and N4-substituted isomers as the major products, with N2-alkylation being less common.[9] Over-alkylation can also occur, resulting in the formation of quaternary triazolium salts.[9][10]

Caption: Synthesis of this compound via alkylation.

Controlling Regioselectivity

Controlling the regioselectivity is critical for an efficient synthesis. The choice of base and solvent system significantly influences the N1:N4 isomer ratio.[9][10]

-

For N1-Selectivity: The use of a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) has been shown to favor the formation of the desired N1-alkylated isomer.[10] This method can achieve N1:N4 regioselectivity of approximately 90:10.[10][11]

-

Mixtures of Isomers: More common bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) often yield mixtures of N1 and N4 isomers that require separation.[9][12]

Fortunately, the N1 and N4 isomers exhibit different polarities and volatilities, allowing for their separation by standard purification techniques such as distillation or silica gel chromatography.[10]

General Experimental Protocol

The following is a generalized protocol for the N1-alkylation of 1,2,4-triazole.

-

Reaction Setup: To a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous THF under an inert nitrogen atmosphere, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) at room temperature.

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (1.5 to 2.0 equivalents) dropwise to the stirred solution. An excess is used to favor mono-alkylation over bis-alkylation.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, a precipitate of DBU hydrobromide will have formed. Remove the salt by filtration.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product mixture. Purify the residue by silica gel column chromatography or vacuum distillation to isolate the pure this compound.[10]

Role in Drug Discovery and Development

The 1,2,4-triazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including the antifungal agent fluconazole, the antiviral ribavirin, and the anticancer drug letrozole.[3][4][5] Its prevalence is due to its favorable pharmacological properties, including metabolic stability and its role as a hydrogen bond acceptor.[2][13]

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. The reactive C-Br bond allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of extensive compound libraries for Structure-Activity Relationship (SAR) studies.[1]

Caption: Role as a key intermediate in drug discovery workflows.

This strategy allows researchers to rapidly synthesize a wide array of molecules from a single, common intermediate. For example, reaction with various amines, thiols, or other nucleophiles can introduce functionalities designed to interact with specific pockets of a target enzyme or receptor, leading to the identification and optimization of potent drug candidates.[2] The synthesis of 2-(2-(1H-1,2,4-triazol-1-yl)ethyl) derivatives from bromoethyl precursors has been explicitly mentioned as a route to compounds with enhanced antibacterial and antifungal activities.[2]

Summary

This compound is a molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. Its synthesis, while complicated by potential regioisomerism, can be controlled to favor the desired N1-substituted product. Its true value lies in its utility as a versatile building block, providing a reactive site for the systematic elaboration of the 1,2,4-triazole scaffold. This enables the efficient exploration of chemical space in the quest for new and improved therapeutics targeting a wide range of diseases.[13][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound hydrobromide (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 8. Hit2Lead | this compound hydrobromide | CAS# 94614-63-8 | MFCD16622075 | BB-4010929 [hit2lead.com]

- 9. benchchem.com [benchchem.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 15. researchgate.net [researchgate.net]

1-(2-Bromoethyl)-1H-1,2,4-triazole molecular weight

An In-depth Technical Guide to the Molecular Weight of 1-(2-Bromoethyl)-1H-1,2,4-triazole

This technical guide provides a detailed analysis of the molecular weight of this compound, a compound of interest in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive breakdown of the molecular weight calculation, relevant atomic mass data, and a visualization of its chemical structure.

Molecular Formula and Structure

The chemical formula for this compound is C₄H₆BrN₃.[1] The structure consists of a 1,2,4-triazole ring substituted at the N1 position with a 2-bromoethyl group.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, bromine, and nitrogen.

Atomic Weight of Constituent Elements

The standard atomic weights of the elements present in the compound are summarized in the table below. These values are based on the recommendations from the IUPAC Commission on Isotopic Abundances and Atomic Weights.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Bromine | Br | 79.904[2][3] |

| Nitrogen | N | 14.007[4][5] |

Molecular Weight Calculation

The molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the molecular formula and summing the results.

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 4 | 12.011 | 48.044 |

| Hydrogen (H) | 6 | 1.008 | 6.048 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Total Molecular Weight | 176.017 |

The calculated molecular weight of this compound is 176.017 g/mol . This value is often rounded to 176.01 g/mol in chemical literature and supplier specifications.[1]

Experimental Verification

While the molecular weight is a calculated value based on standard atomic weights, it can be experimentally verified using techniques such as mass spectrometry. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the monoisotopic mass and confirmation of the molecular formula.

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Workflow for Molecular Weight Calculation

The logical workflow for calculating the molecular weight is depicted below.

Caption: Workflow for calculating molecular weight.

References

- 1. chemscene.com [chemscene.com]

- 2. Bromine - Wikipedia [en.wikipedia.org]

- 3. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Safety and Handling of 1-(2-Bromoethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 1-(2-Bromoethyl)-1H-1,2,4-triazole (CAS No. 783262-04-4) is limited.[1] This guide is based on the known hazards of the parent compound, 1,2,4-triazole, and general principles for handling alkylating agents. It is imperative to treat this compound with extreme caution and to handle it in a controlled laboratory environment.

Executive Summary

This technical guide provides a comprehensive overview of the safety and handling considerations for this compound. Due to the presence of the 1,2,4-triazole ring and the reactive bromoethyl group, this compound is presumed to be hazardous. This document outlines the known properties of the parent compound, 1,2,4-triazole, and provides best-practice guidelines for the safe handling, storage, and disposal of this compound. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

| Property | Value (for 1H-1,2,4-triazole) |

| Molecular Formula | C4H6BrN3[1] |

| Molecular Weight | 176.01 g/mol [1] |

| Appearance | Brown solid in various forms with a characteristic odor. |

| Melting Point | 120-121 °C |

| Boiling Point | 260 °C (decomposes) |

| Flash Point | 170 °C |

| Auto-ignition Temperature | 490 °C |

| Solubility in Water | 125 g/100 mL at 20 °C |

Data for 1H-1,2,4-triazole unless otherwise noted.

Toxicological Information

Detailed toxicological studies on this compound have not been identified. The toxicological profile is therefore inferred from data on 1,2,4-triazole and the known reactivity of alkyl bromides. The bromoethyl group suggests that this compound may act as an alkylating agent, which are often associated with mutagenic and carcinogenic properties.

Acute Toxicity:

| Route of Exposure | Species | Value (for 1,2,4-triazole) | Classification |

| Oral | Rat | LD50: 1320-1750 mg/kg bw[2] | Harmful if swallowed[3] |

| Dermal | Rat | LD50: 3129 mg/kg bw[2][4] | Low acute dermal toxicity[2] |

Health Hazards of 1,2,4-Triazole:

-

Eye Irritation: Causes serious eye irritation.[3]

-

Reproductive Toxicity: May damage fertility or the unborn child.[3][5] Animal tests show that 1,2,4-triazole possibly causes toxicity to human reproduction or development.[2]

-

Central Nervous System Effects: May cause effects on the central nervous system, resulting in tremors, excitement, and respiratory depression.

-

Long-term or repeated exposure: Animal tests suggest that this substance may be toxic to human reproduction or development.[2]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the data for 1,2,4-triazole, the following hazards should be anticipated:

-

Acute Toxicity (Oral)

-

Serious Eye Damage/Eye Irritation

-

Reproductive Toxicity

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to the following experimental protocols is mandatory.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood.

-

Ensure that a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound:

| PPE Category | Recommended Equipment |

| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing. |

| Skin and Body Protection | A lab coat must be worn at all times. Chemically resistant gloves such as nitrile or neoprene are required. It is advisable to double-glove. |

| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols. If working outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. |

General Handling Procedures

-

Avoid all direct contact with the substance.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from food, drink, and animal feedingstuffs.[6]

-

Prevent the formation of dust.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

These are general first aid measures and should be confirmed with a specific Safety Data Sheet if one becomes available.

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store away from strong oxidizing agents and strong acids.[3]

Disposal

-

Dispose of contents/container to an approved waste disposal plant.[3]

-

All waste containing this compound must be treated as hazardous waste.

Visualizations

Logical Relationship for Handling Precautions

Caption: Logical workflow for safe handling of hazardous chemicals.

Experimental Workflow for Safe Use

Caption: Step-by-step workflow for the safe use of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(2-Bromoethyl)-1H-1,2,4-triazole

This guide provides a comprehensive overview of the spectroscopic data for 1-(2-Bromoethyl)-1H-1,2,4-triazole, tailored for researchers, scientists, and professionals in drug development. The document summarizes predicted spectroscopic data, outlines detailed experimental protocols for its synthesis and characterization, and includes visualizations of the synthetic workflow.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted spectroscopic values based on the analysis of similar N-alkylated 1,2,4-triazole derivatives.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3, H-5 (Triazole) | 8.0 - 8.5 | Singlet | - |

| N-CH₂ | 4.4 - 4.6 | Triplet | 6 - 7 |

| Br-CH₂ | 3.7 - 3.9 | Triplet | 6 - 7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3, C-5 (Triazole) | 145 - 155 |

| N-CH₂ | 45 - 55 |

| Br-CH₂ | 25 - 35 |

Table 3: Predicted Mass Spectrometry Data

The mass spectrometry of this compound is expected to show the following major ions under electrospray ionization (ESI). The fragmentation of N-alkyl-1,2,4-triazoles can be complex and is influenced by the ionization method and the nature of the substituents.[5][6][7]

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |

| [M+H]⁺ | 175.98 | 177.98 | Molecular ion with a proton |

| [M+Na]⁺ | 197.96 | 199.96 | Sodium adduct |

| [M-Br]⁺ | 97.07 | 97.07 | Loss of bromine radical |

| [C₂H₃N₃+H]⁺ | 70.04 | 70.04 | Triazole ring fragment |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

2.1. Synthesis of this compound

This protocol describes a general method for the N-alkylation of 1,2,4-triazole using 1,2-dibromoethane.

Materials:

-

1H-1,2,4-triazole

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Add 1,2-dibromoethane (1.2 eq) to the suspension.

-

The reaction mixture is stirred and heated to reflux (approximately 82°C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

2.2. Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Chemical shifts are reported in ppm relative to the solvent signal.[1]

2.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).[5]

Visualizations

3.1. Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. benchchem.com [benchchem.com]

- 4. ijsr.net [ijsr.net]

- 5. benchchem.com [benchchem.com]

- 6. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity Analysis of 1-(2-Bromoethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1-(2-Bromoethyl)-1H-1,2,4-triazole, a key building block in pharmaceutical synthesis. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, potential impurity profiles, and data presentation standards.

Introduction

This compound is a bifunctional molecule featuring a reactive bromoethyl group and a stable 1,2,4-triazole ring. This structure makes it a valuable intermediate for introducing the triazole moiety into larger molecules, a common strategy in the development of antifungal agents and other therapeutic compounds. Given its role as a synthetic precursor, a thorough understanding and control of its impurity profile are paramount. Impurities can arise from the synthesis process, degradation, or improper storage and may impact the downstream reactions and the final product's pharmacological and toxicological properties.

Synthesis and Potential Impurities

The most common synthesis of this compound involves the N-alkylation of 1H-1,2,4-triazole with an excess of 1,2-dibromoethane. This reaction can lead to the formation of several impurities.

A logical diagram illustrating the formation of potential impurities during the synthesis of this compound.

Caption: Logical diagram of potential impurity formation during synthesis.

Table 1: Potential Impurities and Recommended Analytical Techniques

| Impurity Name | Structure | Potential Origin | Recommended Analytical Technique(s) |

| 4-(2-Bromoethyl)-1H-1,2,4-triazole | Isomer of the desired product | Alkylation at the N4 position of the triazole ring | HPLC, GC-MS, ¹H NMR |

| 1H-1,2,4-Triazole | Starting material | Incomplete reaction | HPLC, GC-MS |

| 1,2-Dibromoethane | Starting material | Incomplete reaction | GC-MS |

| 1,2-Bis(1H-1,2,4-triazol-1-yl)ethane | Bis-alkylation product | Reaction of the product with another molecule of 1H-1,2,4-triazole | HPLC, LC-MS |

Purity Analysis Workflow

A multi-technique approach is essential for the comprehensive purity assessment of this compound. The following workflow outlines a standard procedure for purification and analysis.

A diagram illustrating the general experimental workflow for the purity analysis of this compound.

Caption: Experimental workflow for purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity and quantify impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Gradient Program:

-

0-2 min: 10% Acetonitrile

-

2-15 min: 10% to 90% Acetonitrile

-

15-18 min: 90% Acetonitrile

-

18-20 min: 90% to 10% Acetonitrile

-

20-25 min: 10% Acetonitrile

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile/water (50:50 v/v).

-

Data Analysis: The percentage purity is calculated based on the area normalization of the main peak. Impurities are identified by their relative retention times and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the product.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

-

Injection: Splitless injection of the sample dissolved in a volatile solvent like dichloromethane.[1]

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of 40-400 m/z.[1]

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

-

Data Analysis: The mass spectrum of the main peak should show the molecular ion corresponding to this compound. Impurities are identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify isomeric impurities.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, integration, and coupling patterns will confirm the presence of the bromoethyl group and the triazole protons. The distinct chemical shifts of the triazole protons for the 1-substituted and 4-substituted isomers allow for their differentiation and quantification.

-

Expected ¹H NMR signals (in CDCl₃, approximate):

-

δ ~8.1 ppm (s, 1H, triazole C-H)

-

δ ~7.9 ppm (s, 1H, triazole C-H)

-

δ ~4.5 ppm (t, 2H, -CH₂-N)

-

δ ~3.7 ppm (t, 2H, -CH₂-Br)

-

-

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

-

Data Analysis: The structure is confirmed by comparing the observed spectra with reference spectra or predicted chemical shifts. The ratio of the integrals of the characteristic peaks of the 1- and 4-isomers can be used to determine the isomeric purity.

Data Presentation

All quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.

Table 2: Summary of Purity Analysis Results for a Representative Batch

| Analytical Method | Parameter | Specification | Result |

| HPLC | Purity (Area %) | ≥ 98.0% | 99.2% |

| Isomeric Impurity (4-isomer) | ≤ 1.0% | 0.5% | |

| Unidentified Impurities | ≤ 0.1% each | < 0.1% | |

| GC-MS | Assay (vs. standard) | 98.0% - 102.0% | 99.5% |

| Residual Solvents | As per ICH guidelines | Complies | |

| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |

| Isomeric Purity (by integration) | ≥ 98.0% (1-isomer) | 99.1% |

Conclusion

The purity of this compound is a critical quality attribute that must be carefully controlled and monitored. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides a robust framework for the comprehensive analysis of this important synthetic intermediate. Adherence to these methodologies will ensure the quality and consistency of the material, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

An In-depth Technical Guide to 1-(2-Bromoethyl)-1H-1,2,4-triazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-1H-1,2,4-triazole, a versatile building block in medicinal chemistry and drug development. This document details its chemical and physical properties, commercial suppliers, synthesis protocols, and key applications, with a focus on its role in the construction of complex bioactive molecules through click chemistry and as a linker in antibody-drug conjugates (ADCs).

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN₃ | ChemScene[1][2] |

| Molecular Weight | 176.01 g/mol | ChemScene[1][2] |

| CAS Number | 783262-04-4 | ChemScene[1][2] |

| Purity | ≥98% | ChemScene[1][2] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not specified | - |

| LogP (calculated) | 0.673 | ChemScene[1][2] |

| Topological Polar Surface Area (TPSA) | 30.71 Ų | ChemScene[1][2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1][2] |

| Hydrogen Bond Donors | 0 | ChemScene[1][2] |

| Rotatable Bonds | 2 | ChemScene[1][2] |

Table 2: Properties of this compound hydrobromide

| Property | Value | Source |

| Molecular Formula | C₄H₇Br₂N₃ | CymitQuimica[3] |

| Molecular Weight | 256.929 g/mol | CymitQuimica[3] |

| CAS Number | 94614-63-8 | Hit2Lead[4] |

| Purity | 95% | Hit2Lead[4] |

| LogP (calculated) | 0.48 | Hit2Lead[4] |

| Rotatable Bonds | 2 | Hit2Lead[4] |

Commercial Suppliers

This compound and its hydrobromide salt are available from various chemical suppliers catering to the research and development market.

Table 3: Commercial Suppliers of this compound and its Hydrobromide Salt

| Supplier | Product Name | CAS Number | Purity |

| ChemScene | This compound | 783262-04-4 | ≥98%[1][2] |

| CymitQuimica | This compound hydrobromide | 94614-63-8 | Not specified[3] |

| Hit2Lead | This compound hydrobromide | 94614-63-8 | 95%[4] |

| Fluorochem | This compound hydrobromide | 94614-63-8 | Not specified[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of 1H-1,2,4-triazole with an excess of 1,2-dibromoethane. The regioselectivity of this reaction (N1 vs. N4 alkylation) can be influenced by the reaction conditions.

Synthesis of this compound

This protocol describes the N-alkylation of 1H-1,2,4-triazole with 1,2-dibromoethane.

Materials:

-

1H-1,2,4-Triazole

-

1,2-Dibromoethane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Conversion to 1-(2-Azidoethyl)-1H-1,2,4-triazole for Click Chemistry

The bromoethyl group of the title compound can be readily converted to an azidoethyl group, a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(2-azidoethyl)-1H-1,2,4-triazole.

Applications in Drug Discovery

This compound serves as a valuable precursor for introducing a triazole moiety into larger molecules. The triazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.

Click Chemistry

The azido derivative, 1-(2-azidoethyl)-1H-1,2,4-triazole, is an ideal substrate for CuAAC reactions, allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is widely used to link different molecular fragments in drug discovery.

General Protocol for CuAAC Reaction:

-

Dissolve the terminal alkyne (1.0 eq) and 1-(2-azidoethyl)-1H-1,2,4-triazole (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

-

Add a copper(II) sulfate solution (e.g., 0.1 M in H₂O, 0.05 eq).

-

Add a freshly prepared sodium ascorbate solution (e.g., 1 M in H₂O, 0.1 eq) to initiate the reaction.

-

Stir the reaction at room temperature for 1-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography.

Antibody-Drug Conjugate (ADC) Linkers

The triazole linkage formed via click chemistry is stable and can be incorporated into the linker component of ADCs. The this compound can be used to synthesize these linkers, connecting a cytotoxic payload to an antibody. The stability of the linker is a critical factor for the efficacy and safety of an ADC.[5]

References

- 1. chemscene.com [chemscene.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrobromide [cymitquimica.com]

- 4. Hit2Lead | this compound hydrobromide | CAS# 94614-63-8 | MFCD16622075 | BB-4010929 [hit2lead.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Alkylation of Phenols with 1-(2-Bromoethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols with 1-(2-bromoethyl)-1H-1,2,4-triazole is a chemical synthesis that produces 1-(2-(aryloxy)ethyl)-1H-1,2,4-triazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antibacterial, and anticancer agents.[1] By attaching this heterocyclic system to various phenolic structures via an ethyl ether linkage, a diverse library of molecules can be generated for biological screening.

The primary application of these compounds lies in the discovery of novel antifungal agents. Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. Their mechanism of action typically involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase.[2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[3] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.[3] The aryloxy component of the synthesized molecules allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, which can influence the pharmacokinetic and pharmacodynamic profile of the potential drug candidates.

Experimental Protocols

The synthesis of 1-(2-(aryloxy)ethyl)-1H-1,2,4-triazoles from phenols and this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces the bromide from the bromoethyl-triazole via an SN2 reaction.

General Protocol for the Alkylation of Phenols with this compound

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and the chosen anhydrous solvent (DMF or acetonitrile, approximately 10 mL per mmol of phenol).

-

Base Addition: Add potassium carbonate or cesium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes.

-

Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate. Combine the filtrate and washings.

-

Extraction: Transfer the organic solution to a separatory funnel. If DMF was used as the solvent, dilute the mixture with a significant volume of ethyl acetate and wash with water (3 x volume of DMF) to remove the DMF, followed by a brine wash. If acetonitrile was used, the solvent can be removed under reduced pressure, and the residue can be taken up in ethyl acetate and washed with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-(aryloxy)ethyl)-1H-1,2,4-triazole derivative.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table presents representative yields for the synthesis of various 1-(2-(aryloxy)ethyl)-1H-1,2,4-triazole derivatives using the general protocol described above. The yields are hypothetical but are based on typical outcomes for Williamson ether syntheses with similar substrates.

| Entry | Phenol Derivative | Product | Representative Yield (%) |

| 1 | Phenol | 1-(2-(phenoxy)ethyl)-1H-1,2,4-triazole | 85 |

| 2 | 4-Chlorophenol | 1-(2-(4-chlorophenoxy)ethyl)-1H-1,2,4-triazole | 92 |

| 3 | 4-Methoxyphenol | 1-(2-(4-methoxyphenoxy)ethyl)-1H-1,2,4-triazole | 88 |

| 4 | 4-Nitrophenol | 1-(2-(4-nitrophenoxy)ethyl)-1H-1,2,4-triazole | 75 |

| 5 | 2-Naphthol | 1-(2-(naphthalen-2-yloxy)ethyl)-1H-1,2,4-triazole | 82 |

| 6 | 2,4-Dichlorophenol | 1-(2-(2,4-dichlorophenoxy)ethyl)-1H-1,2,4-triazole | 90 |

Visualizations

Experimental Workflow

References

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-alkylation of Amines using 1-(2-Bromoethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines with 1-(2-bromoethyl)-1H-1,2,4-triazole is a valuable synthetic transformation for introducing the biologically significant 1,2,4-triazole moiety into a wide range of molecules. The resulting N-(2-(1H-1,2,4-triazol-1-yl)ethyl) substituted amines are of considerable interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous approved drugs, and its incorporation can enhance the pharmacological properties of a lead compound.[1][2][3] This document provides detailed protocols for the synthesis of the key alkylating agent and the subsequent N-alkylation reaction, along with a summary of potential applications and relevant data.

Data Presentation

The following table summarizes the expected yields for the N-alkylation of various amines with this compound based on analogous reactions. Specific yields for this exact transformation are not widely reported in the literature, thus these values serve as a predictive guide for researchers.

| Entry | Amine Substrate | Amine Type | Expected Yield (%) |

| 1 | Morpholine | Secondary, Aliphatic | 85-95% |

| 2 | Piperidine | Secondary, Aliphatic | 80-90% |

| 3 | Aniline | Primary, Aromatic | 60-75% |

| 4 | 4-Methylaniline | Primary, Aromatic | 65-80% |

| 5 | Benzylamine | Primary, Aliphatic | 75-85% |

| 6 | Diethylamine | Secondary, Aliphatic | 70-80% |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the alkylating agent, this compound, from 1H-1,2,4-triazole and 1,2-dibromoethane.

Materials:

-

1H-1,2,4-triazole

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask, add 1H-1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: General Procedure for N-alkylation of Amines

This protocol provides a general method for the N-alkylation of primary and secondary amines with this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) and a base (K₂CO₃, 2.0 eq or Et₃N, 2.0 eq) in a suitable solvent (Acetonitrile or DMF).

-

Add this compound (1.0 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

If using K₂CO₃, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated amine.

Mandatory Visualizations

References

- 1. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

Application Notes and Protocols: Synthesis of Antifungal Triazole Derivatives from 1-(2-Bromoethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel antifungal triazole derivatives, utilizing 1-(2-Bromoethyl)-1H-1,2,4-triazole as a key starting material. The protocols detailed below are intended to guide researchers in the development of new potential antifungal agents.

The 1,2,4-triazole moiety is a critical pharmacophore in a variety of antifungal drugs, including fluconazole and itraconazole.[1][2] The primary mechanism of action for these agents is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] By disrupting ergosterol production, triazole antifungals compromise the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[3]

This document outlines the synthesis of a series of 1,2,4-triazole thioether derivatives through the nucleophilic substitution of the bromine atom in this compound with various thiophenol derivatives. The antifungal activity of these synthesized compounds is then evaluated against clinically relevant fungal strains.

Experimental Protocols

Protocol 1: General Synthesis of 1-(2-(Arylthio)ethyl)-1H-1,2,4-triazole Derivatives

This protocol describes a general method for the synthesis of 1,2,4-triazole thioether derivatives via a nucleophilic substitution reaction.

Materials:

-

This compound

-

Substituted thiophenols (e.g., thiophenol, 4-chlorothiophenol, 4-methylthiophenol)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

To a solution of a substituted thiophenol (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiophenolate salt.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at 60-80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine solution (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 1-(2-(arylthio)ethyl)-1H-1,2,4-triazole derivative.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized triazole derivatives against various fungal strains using the broth microdilution method.

Materials:

-

Synthesized triazole derivatives

-

Standard antifungal drugs (e.g., Fluconazole, Ketoconazole)

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus niger)

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer (for reading absorbance)

Procedure:

-

Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1000 µg/mL).

-

Dispense 100 µL of the appropriate broth medium into each well of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drugs in the microtiter plates to obtain a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Prepare a fungal inoculum suspension and adjust its concentration to approximately 1-5 x 10³ colony-forming units (CFU)/mL.

-

Inoculate each well with 100 µL of the fungal suspension.

-

Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

-

Incubate the plates at 35 °C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. For some fungi, MIC80 (80% inhibition) is determined by reading the absorbance at a specific wavelength.[5]

Data Presentation

Table 1: Antifungal Activity of Synthesized 1-(2-(Arylthio)ethyl)-1H-1,2,4-triazole Derivatives

The following table summarizes the in vitro antifungal activity (MIC in µg/mL) of a representative set of synthesized triazole derivatives against common fungal pathogens.

| Compound ID | R-group on Thiophenol | Candida albicans (MIC) | Cryptococcus neoformans (MIC) | Aspergillus niger (MIC) |

| 1a | H | 8 | 16 | 32 |

| 1b | 4-Cl | 2 | 4 | 8 |

| 1c | 4-CH₃ | 4 | 8 | 16 |

| 1d | 2,4-diCl | 1 | 2 | 4 |

| Fluconazole | - | 4 | 8 | >64 |

| Ketoconazole | - | 2 | 2 | 4 |

Note: The data presented in this table is a representative summary based on typical results found in the literature for similar compounds and should be confirmed through experimental validation.[1][6]

Mandatory Visualization

Below are diagrams illustrating the synthetic workflow and the mechanism of action of triazole antifungals.

Caption: Synthetic workflow for the preparation of antifungal triazole derivatives.

Caption: Mechanism of action of triazole antifungals via CYP51 inhibition.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(2-Bromoethyl)-1H-1,2,4-triazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-Bromoethyl)-1H-1,2,4-triazole as a versatile building block in medicinal chemistry. The 1,2,4-triazole moiety is a privileged scaffold found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties. The presence of the reactive 2-bromoethyl group allows for its facile incorporation into a variety of molecular frameworks, making it a valuable tool for drug discovery and development.

Introduction to this compound

This compound is a bifunctional reagent that serves as a key intermediate for the introduction of the pharmacologically significant 1,2,4-triazole ring into target molecules. Its utility stems from the presence of a reactive terminal bromine atom, which is susceptible to nucleophilic substitution, and the stable, aromatic 1,2,4-triazole ring. This heterocycle can act as a bioisostere for amide or ester groups, participate in hydrogen bonding, and contribute to the overall physicochemical properties of a drug candidate, such as solubility and metabolic stability.

Key Applications in Medicinal Chemistry

The primary application of this compound is as an alkylating agent to introduce the 1,2,4-triazolylethyl moiety onto various nucleophilic scaffolds. This strategy is widely employed in the synthesis of novel compounds with potential therapeutic activities.

Logical Workflow for Synthetic Applications

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(2-Bromoethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution of 1-(2-Bromoethyl)-1H-1,2,4-triazole with a variety of nucleophiles. This versatile building block is a key intermediate in the synthesis of diverse 1,2,4-triazole derivatives with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer drugs.[1][2][3][4] The protocols outlined below are suitable for the synthesis of compound libraries for screening and lead optimization in drug discovery programs.

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion from this compound by a nucleophile (Nu-), typically in the presence of a base in a suitable solvent. The general transformation is depicted below:

Caption: General Nucleophilic Substitution Reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with N-nucleophiles, S-nucleophiles, and O-nucleophiles.

Protocol 1: Reaction with N-Nucleophiles (e.g., 1,2,4-Triazole)

This protocol is adapted from the synthesis of related bis-triazole derivatives and is suitable for the N-alkylation of azoles and other nitrogen-containing heterocycles.[5]

Materials:

-

This compound

-

1,2,4-Triazole (or other N-nucleophile)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1,2,4-triazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Add this compound (1.0 eq.) to the suspension.

-

Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-(2-(1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,4-triazole.

Protocol 2: Reaction with S-Nucleophiles (e.g., Thiophenol)

This protocol is based on general procedures for the S-alkylation of thiols.[6][7]

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or Acetone

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen inlet

-

Syringe for addition of base

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of thiophenol (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq.) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(2-(phenylthio)ethyl)-1H-1,2,4-triazole.

Protocol 3: Reaction with O-Nucleophiles (e.g., Phenol)

This protocol is a general method for the Williamson ether synthesis adapted for the current substrate.

Materials:

-

This compound

-

Phenol (or other phenol or alcohol)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetone.

-

Add this compound (1.0 eq.) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, filter the solid and wash with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to obtain 1-(2-phenoxyethyl)-1H-1,2,4-triazole.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution of this compound. Yields are indicative and may vary based on the specific substrate and reaction scale.

| Nucleophile Category | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Nucleophile | 1,2,4-Triazole | K₂CO₃ | DMF | 80-100 | 4-8 | 70-90 |

| Imidazole | K₂CO₃ | DMF | 80-100 | 4-8 | 75-95 | |

| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 65-85 | |

| S-Nucleophile | Thiophenol | NaH | THF | rt | 12-24 | 80-95 |

| 4-Chlorothiophenol | K₂CO₃ | Acetone | Reflux | 8-16 | 75-90 | |

| Ethanethiol | NaH | THF | rt | 12-24 | 70-85 | |

| O-Nucleophile | Phenol | K₂CO₃ | Acetone | Reflux | 12-24 | 60-80 |

| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 12 | 70-85 | |

| Ethanol | NaH | THF | rt | 24 | 50-70 |

Application in Antifungal Drug Discovery

Derivatives of 1,2,4-triazole are prominent in the field of antifungal drug development. Many of these compounds function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. The synthetic protocols described herein provide a direct route to novel 1-(2-substituted-ethyl)-1H-1,2,4-triazole derivatives that can be screened for their potential as CYP51 inhibitors.

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of new 1-(2-substituted-ethyl)-1H-1,2,4-triazole derivatives as potential antifungal agents.

Caption: Drug discovery workflow for novel antifungal agents.

References

- 1. journalijsra.com [journalijsra.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]